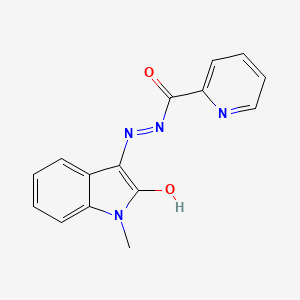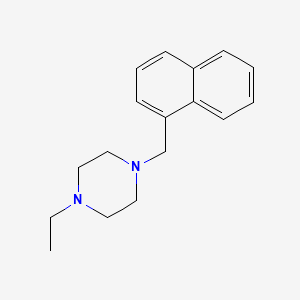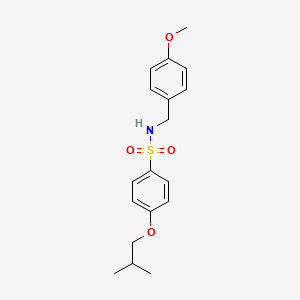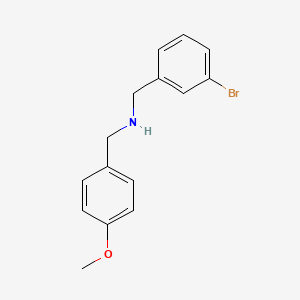
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide, also known as MPCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPCH is a synthetic derivative of indole-3-carboxaldehyde and has been found to possess a range of biological activities, including anti-inflammatory and anticancer properties. In
Mecanismo De Acción
The mechanism of action of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been reported to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer progression. In neurodegenerative diseases, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to inhibit the aggregation of amyloid beta peptides and reduce oxidative stress, which are implicated in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to exhibit a range of biochemical and physiological effects, depending on the dose and duration of treatment. In cancer cells, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been reported to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In neuronal cells, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to enhance the activity of antioxidant enzymes, reduce oxidative stress, and protect against amyloid beta-induced toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has several advantages for lab experiments, including its synthetic accessibility and potent biological activities. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide can be easily synthesized using commercially available reagents and can be purified using standard techniques. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been found to exhibit potent anticancer and neuroprotective activities, making it a promising candidate for further research.
However, there are also some limitations associated with the use of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide in lab experiments. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide. First, the mechanism of action of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide needs to be further elucidated to better understand its biological activities. Second, the pharmacokinetics and toxicity of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide need to be studied in more detail to assess its potential for clinical use. Third, the synthesis of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide needs to be optimized to improve its yield and purity. Fourth, the potential applications of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide in material science and other fields need to be explored. Finally, the development of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide derivatives with improved properties and activities may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide involves the reaction of indole-3-carboxaldehyde with hydrazine hydrate and 2-pyridinecarboxylic acid in the presence of acetic acid. The resulting product is then purified using recrystallization techniques. The yield of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Aplicaciones Científicas De Investigación
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to exhibit potent anticancer activities against various cancer cell lines, including breast, lung, and prostate cancer. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been reported to possess anti-inflammatory, antioxidant, and antidiabetic properties.
In pharmacology, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been reported to enhance the activity of antioxidant enzymes and reduce oxidative stress in neuronal cells.
In material science, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been investigated for its potential use as a corrosion inhibitor for metal surfaces. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to form a protective film on metal surfaces, which inhibits the corrosion process.
Propiedades
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)iminopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-19-12-8-3-2-6-10(12)13(15(19)21)17-18-14(20)11-7-4-5-9-16-11/h2-9,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRCNBMFSRGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4S*)-1-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5628364.png)

![2-(3-methoxypropyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628375.png)
![8-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5628382.png)

![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5628396.png)

![1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5628405.png)
methanol](/img/structure/B5628407.png)
![1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5628415.png)
![2-(2-furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5628441.png)
![4-{1-[(5-ethylpyridin-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5628457.png)
